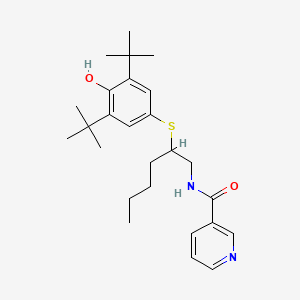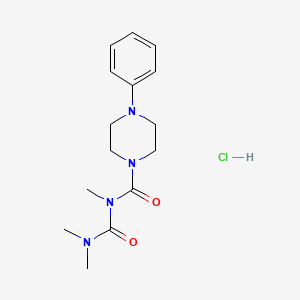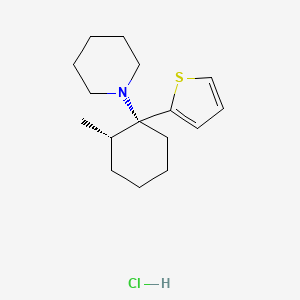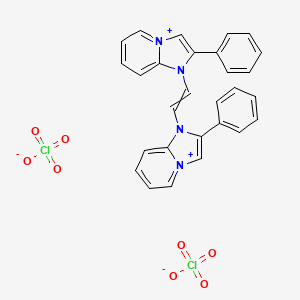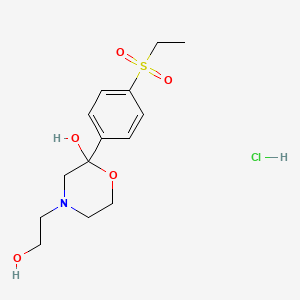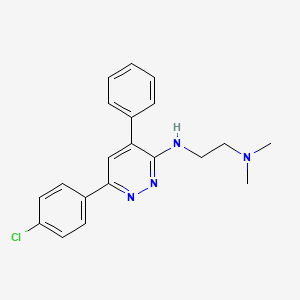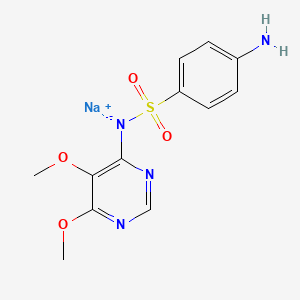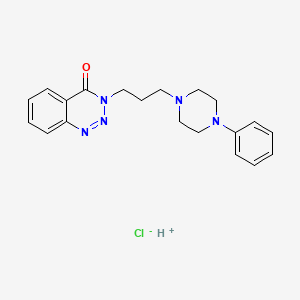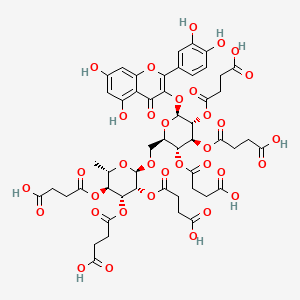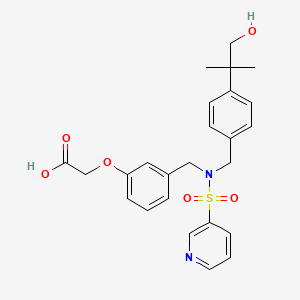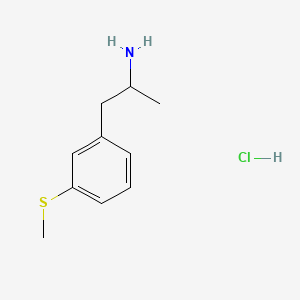
3-Mta hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mta hydrochloride typically involves the methylation of thioamphetamine. The process begins with the precursor compound, thioamphetamine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3-Mta hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioamphetamine precursor.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamphetamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Mta hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of substituted amphetamines.
Biology: Research on its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of certain neurological disorders.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Mta hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.
類似化合物との比較
- 3,4-Methylenedioxyamphetamine (MDA)
- Methamphetamine
- Amphetamine
Comparison: 3-Mta hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Compared to methamphetamine and amphetamine, this compound has different metabolic pathways and a unique profile of effects on neurotransmitter systems. Its structural similarity to MDA suggests potential similarities in its psychoactive effects, but the presence of the methylthio group differentiates its overall pharmacological profile.
特性
CAS番号 |
91330-07-3 |
|---|---|
分子式 |
C10H16ClNS |
分子量 |
217.76 g/mol |
IUPAC名 |
1-(3-methylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H |
InChIキー |
IESOJHIQYGSQCA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)SC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


